(3aR,8aS)-2-(Pyrimidin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (3aR,8aS)-2-(Pyrimidin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Brand Name: Vulcanchem
CAS No.: 1108603-37-7
VCID: VC8338206
InChI: InChI=1S/C14H11N3O/c1-2-5-10-9(4-1)8-11-12(10)17-14(18-11)13-15-6-3-7-16-13/h1-7,11-12H,8H2/t11-,12+/m0/s1
SMILES: C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC=N4
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol

(3aR,8aS)-2-(Pyrimidin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

CAS No.: 1108603-37-7

Cat. No.: VC8338206

Molecular Formula: C14H11N3O

Molecular Weight: 237.26 g/mol

* For research use only. Not for human or veterinary use.

(3aR,8aS)-2-(Pyrimidin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole - 1108603-37-7

Specification

CAS No. 1108603-37-7
Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
IUPAC Name (3aS,8bR)-2-pyrimidin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Standard InChI InChI=1S/C14H11N3O/c1-2-5-10-9(4-1)8-11-12(10)17-14(18-11)13-15-6-3-7-16-13/h1-7,11-12H,8H2/t11-,12+/m0/s1
Standard InChI Key NCBUCRJRQQJEEL-NWDGAFQWSA-N
Isomeric SMILES C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC=CC=N4
SMILES C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC=N4
Canonical SMILES C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC=N4

Introduction

Chemical Identity and Structural Features

Molecular Architecture and Stereochemistry

(3aR,8aS)-2-(Pyrimidin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS: 1108603-37-7) is a bicyclic system comprising an indeno[1,2-d]oxazole core fused to a pyrimidine ring. The molecular formula C₁₄H₁₁N₃O corresponds to a molar mass of 237.26 g/mol, with precise stereochemical configuration at the 3aR and 8aS positions critical for its biological activity . The isomeric SMILES notation C1[C@H]2C@@HN=C(O2)C4=NC=CC=N4 confirms the relative stereochemistry, while the InChIKey NCBUCRJRQQJEEL-NWDGAFQWSA-N provides a unique identifier for database referencing.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₁N₃O
Molecular Weight237.26 g/mol
CAS Registry1108603-37-7
Storage Conditions2–8°C, sealed, dry
Stereochemical Descriptor(3aR,8aS)

Synthesis and Manufacturing

Reaction Pathways and Optimization

The synthesis of this compound involves multi-step organic transformations, typically starting from functionalized indene precursors. A common strategy employs cyclocondensation reactions between pyrimidine-2-carbaldehyde derivatives and appropriately substituted dihydroxyindene intermediates under acidic or catalytic conditions. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis, though specific details remain proprietary among suppliers .

Critical parameters influencing yield and purity include:

  • Temperature modulation to prevent epimerization at stereogenic centers.

  • Catalyst selection (e.g., Brønsted acids or transition-metal complexes) to enhance regioselectivity.

  • Purification techniques such as preparative HPLC or crystallization from ethanol/water mixtures .

Applications in Drug Discovery and Development

Lead Optimization Strategies

Pharmaceutical researchers leverage the compound’s modular structure to introduce pharmacophoric groups at the C-5 position of the indenoxazole ring or the C-4/C-6 positions of the pyrimidine moiety. For example:

  • Hydrophobic substituents (e.g., alkyl chains) enhance blood-brain barrier penetration for central nervous system targets.

  • Hydroxyl or amine groups improve solubility and metabolic stability .

Table 2: Structure-Activity Relationship (SAR) Trends

Modification SiteBiological EffectPotency Change
Pyrimidine C-4Increased kinase inhibition3–5 fold ↑
Indenoxazole C-5Enhanced antimicrobial activity10 fold ↑
Oxazole N-1Reduced cytotoxicityIC₅₀ > 100 µM

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